Osimertinib - 1421373-65-0

Osimertinib

Catalog Number: EVT-253623
CAS Number: 1421373-65-0
Molecular Formula: C28H33N7O2
Molecular Weight: 499.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Osimertinib is a third-generation, irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) []. It is classified as an antineoplastic agent and plays a pivotal role in scientific research, particularly in the study of non-small cell lung cancer (NSCLC) []. Osimertinib is highly selective for both EGFR-TKI-sensitizing and EGFR T790M resistance mutations [].

Future Directions
  • Overcoming Resistance: Identifying novel therapeutic strategies to overcome or delay the development of resistance to osimertinib is crucial. This includes exploring combinations with other targeted therapies, immunotherapies, and novel approaches like gene therapy [].
  • Personalized Medicine: Further investigation is needed to identify predictive biomarkers of osimertinib response and resistance, facilitating personalized treatment approaches [, ].
Source and Classification

Osimertinib belongs to the class of small molecule inhibitors specifically targeting tyrosine kinases involved in cancer signaling pathways. Its classification as an antineoplastic agent places it within the broader category of cancer therapeutics, focusing on precision medicine that tailors treatment based on genetic mutations present in tumors.

Synthesis Analysis

Methods and Technical Details

The synthesis of Osimertinib involves several chemical reactions that can be categorized into traditional and novel approaches:

  1. Traditional Synthesis:
    • The initial method involves a cross-coupling reaction using a Grignard reagent with halides to form key intermediates such as 3-(2-chloropyrimidin-4-yl)-1H-indole.
    • Subsequent steps include nitration, amidation with acryloyl chloride, and catalytic hydrogenation to yield Osimertinib .
  2. Novel Synthetic Routes:
    • A newer method employs cyclization reactions involving N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-5-guanidino-4-methoxyphenyl)acrylamide and other intermediates, achieving higher yields (up to 90.5%) and purity levels exceeding 99% .
    • The process typically involves multiple steps, including condensation reactions under controlled conditions to minimize toxicity associated with reagents like acryloyl chloride .
Molecular Structure Analysis

Structure and Data

Osimertinib's molecular formula is C19H22N4O3S, and its structure features:

  • A pyrimidine ring fused with an indole moiety.
  • An acylamide functional group contributing to its selectivity for mutant EGFR.

The compound's three-dimensional conformation is crucial for its binding affinity to the active site of the EGFR tyrosine kinase domain.

Structural Data

  • Molecular Weight: Approximately 394.47 g/mol
  • Melting Point: The melting point is not universally defined but typically falls within a range that indicates stability under standard conditions.
Chemical Reactions Analysis

Reactions and Technical Details

Osimertinib undergoes various chemical transformations during its synthesis:

  • Nitration: Introduction of nitro groups into aromatic systems.
  • Amidation: Formation of amide bonds through reactions with acyl chlorides.
  • Hydrogenation: Reduction processes that convert nitro groups to amines under catalytic conditions.

These reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for purity assessment .

Mechanism of Action

Osimertinib functions as an irreversible inhibitor of the EGFR tyrosine kinase by covalently binding to cysteine residues in the enzyme's active site. This binding prevents autophosphorylation and subsequent downstream signaling pathways that promote tumor growth and survival. The selectivity for mutant forms of EGFR allows Osimertinib to effectively inhibit tumor proliferation while sparing normal cells expressing wild-type EGFR .

Process and Data

  • Inhibition Mechanism: Covalent modification leads to sustained inhibition even after drug clearance from circulation.
  • Selectivity Profile: Demonstrates significant selectivity for mutant forms over wild-type EGFR.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Osimertinib is stable under acidic conditions but may degrade under extreme pH or temperature.
  • Reactivity: The presence of reactive functional groups allows for further derivatization if needed for research or therapeutic purposes.

Relevant data from various studies indicate that Osimertinib maintains high stability and efficacy in clinical settings, which supports its continued use in targeted therapies for lung cancer .

Applications

Osimertinib is primarily used in clinical oncology for the treatment of non-small cell lung cancer harboring specific EGFR mutations. Its development has significantly improved patient outcomes compared to traditional chemotherapy regimens. Additionally, ongoing research explores its potential applications in combination therapies or as part of personalized medicine strategies targeting other oncogenic pathways .

The compound's efficacy as a diagnostic tool is also being investigated through imaging studies utilizing carbon-11 labeled isotopologues for positron emission tomography (PET), allowing for better visualization of tumor responses during treatment .

Pharmacological Mechanisms of Osimertinib as a Third-Generation EGFR TKI

Irreversible Inhibition of Mutant EGFR Kinase Domains

Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI) engineered to selectively target activating EGFR mutations (e.g., exon 19 deletions, L858R) and the acquired resistance mutation T790M. Its design centers on an acrylamide group that enables covalent binding to the cysteine-797 (C797) residue within the ATP-binding pocket of mutant EGFR. This bond formation is facilitated by Michael addition chemistry, where the acrylamide’s β-carbon undergoes nucleophilic attack by the thiol group of C797, resulting in irreversible inhibition [1] [5]. The covalent linkage prevents ATP binding and subsequent tyrosine kinase activation, rendering the receptor functionally inert [3].

Covalent Binding to Cysteine-797 Residue in ATP-Binding Pocket

The ATP-binding pocket of EGFR harbors C797 at its apex, a residue critical for osimertinib’s mechanism. Structural studies reveal that osimertinib’s pyrimidine core anchors the molecule via hydrogen bonds to Met793, while its indole group extends into the hydrophobic back pocket. The acrylamide side chain then optimally positions itself to covalently bond with C797 [5]. Mutations at C797 (e.g., C797S) abolish this covalent interaction, leading to resistance. In C797S mutants, serine’s smaller side chain and reduced nucleophilicity prevent bond formation, highlighting the residue’s indispensability [3] [6].

Selectivity Profiles for T790M vs. Wild-Type EGFR Kinase Activity

Osimertinib achieves >200-fold selectivity for T790M-mutant EGFR over wild-type (WT) EGFR. This selectivity arises from steric hindrance and differential binding kinetics. In WT EGFR, the smaller gatekeeper residue (threonine-790) creates a shallow hydrophobic pocket, allowing tighter binding of first-generation TKIs. The T790M mutation introduces a bulkier methionine residue, sterically excluding first-gen TKIs. Osimertinib’s aniline-pyrimidine structure exploits this enlarged pocket, enabling potent binding (IC₅₀ = 1 nM) [1] [5]. Conversely, its minimized interactions with Thr790 in WT EGFR reduce off-target effects, mitigating toxicities like skin rash or diarrhea [2] [6].

Table 1: Osimertinib Selectivity Against Key EGFR Mutants

EGFR MutationIC₅₀ (nM)Selectivity vs. WT EGFR
L858R12~100-fold
T790M1~200-fold
Ex19Del15~100-fold
WT EGFR480

Data derived from enzyme inhibition assays [1] [5].

Downstream Signaling Pathway Modulation

Suppression of RAS/RAF/MAPK and PI3K/AKT Cascades

By inhibiting mutant EGFR, osimertinib disrupts critical oncogenic signaling cascades:

  • RAS/RAF/MAPK Pathway: EGFR activation normally recruits GRB2-SOS complexes to phosphorylated tyrosines, triggering RAS GTP-loading. This activates RAF, MEK, and ERK, driving proliferation. Osimertinib dephosphorylates EGFR, reducing ERK1/2 phosphorylation by >80% in EGFR-mutant NSCLC cells, inducing G1 cell-cycle arrest [1] [8].
  • PI3K/AKT Pathway: EGFR phosphorylates PI3K, generating PIP3 to activate AKT. Osimertinib suppresses AKT Ser473 phosphorylation, inhibiting downstream mTORC1 effectors (e.g., S6K). In PTEN-deficient or PIK3CA-mutant models, osimertinib’s effect on AKT is attenuated, explaining some resistance mechanisms [4] [9]. Preclinical studies show that combining osimertinib with AKT inhibitors (e.g., capivasertib) restores pathway suppression in PIK3CA-altered tumors [4].

Table 2: Downstream Pathway Modulation by Osimertinib in EGFR-Mutant NSCLC

PathwayKey EffectorsOsimertinib-Induced ChangeFunctional Outcome
RAS/RAF/MAPKp-ERK1/2↓ >80%Cell-cycle arrest (G1)
PI3K/AKTp-AKT (Ser473)↓ 70–90%Reduced survival/metabolism
JAK/STATp-STAT3 (Tyr705)↓ 60–75%Attenuated immune evasion

Data from cell-line and xenograft models [1] [4] [9].

Impact on STAT3 and NF-κB Cross-Talk Mechanisms

Osimertinib indirectly modulates transcription factor networks essential for tumor survival:

  • STAT3 Signaling: EGFR activation phosphorylates STAT3 at Tyr705, promoting dimerization and nuclear translocation. Osimertinib reduces p-STAT3 levels by 60–75%, downregulating anti-apoptotic genes (e.g., BCL-2, MCL-1) [1]. In EGFR-mutant NSCLC, STAT3 also intersects with interleukin-6 (IL-6) signaling, a resistance pathway; osimertinib delays but does not fully prevent IL-6/STAT3 reactivation [6].
  • NF-κB Activation: EGFR stabilizes NF-κB by inhibiting IκB degradation. Osimertinib diminishes NF-κB nuclear translocation, reducing expression of pro-inflammatory cytokines (e.g., IL-8) and angiogenic factors (e.g., VEGF) [1] [9]. However, TNFα-mediated NF-κB activation can bypass EGFR inhibition, explaining adaptive resistance in some tumors [9].

Cross-talk between STAT3 and NF-κB further amplifies oncogenic signals. For example, NF-κB induces IL-6 transcription, activating STAT3. Osimertinib partially disrupts this loop but may require combination therapies (e.g., with STAT3 inhibitors) for sustained suppression [6].

Properties

CAS Number

1421373-65-0

Product Name

Osimertinib

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide

Molecular Formula

C28H33N7O2

Molecular Weight

499.6 g/mol

InChI

InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)

InChI Key

DUYJMQONPNNFPI-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC

Synonyms

AZD9291; AZD-9291; Osimertinib

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.